molecular formula C19H24BrNO B6102971 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol

Cat. No.: B6102971
M. Wt: 362.3 g/mol
InChI Key: OANXVWJLWGHWKX-UHFFFAOYSA-N
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Description

1-(2-Bicyclo[221]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol is a complex organic compound that features a bicyclic structure and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Bicyclo[22

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-phenylpiperidin-4-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-chlorophenyl)piperidin-4-ol: Contains a chlorine atom instead of bromine, which may result in different chemical properties.

Uniqueness

The presence of the bromophenyl group in 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol may impart unique reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO/c20-18-5-3-17(4-6-18)19(22)7-9-21(10-8-19)13-16-12-14-1-2-15(16)11-14/h1-6,14-16,22H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANXVWJLWGHWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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